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Compound of Interest

Compound Name: Hsd17B13-IN-8

Cat. No.: B15614521 Get Quote

Disclaimer: Publicly available information for a specific inhibitor named "Hsd17B13-IN-8" is not

available. This guide focuses on the potent and selective Hydroxysteroid 17-beta

dehydrogenase 13 (HSD17B13) inhibitor, BI-3231, a well-characterized chemical probe

available for open science. It is presumed that the user's interest lies in a potent HSD17B13

inhibitor, and the following information on BI-3231 is presented as the most relevant and

comprehensive technical data available.

Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme

predominantly expressed in the liver, implicated in the pathogenesis of nonalcoholic fatty liver

disease (NAFLD) and its progression to nonalcoholic steatohepatitis (NASH). Genetic studies

have revealed that loss-of-function variants in the HSD17B13 gene are protective against

chronic liver diseases, making it a compelling therapeutic target. BI-3231 is a potent and

selective inhibitor of HSD17B13 that serves as a critical chemical probe for elucidating the

biological functions of this enzyme. This document provides a detailed overview of the chemical

properties, biological activity, and mechanism of action of BI-3231, along with relevant

experimental protocols and signaling pathway diagrams.

Chemical Properties and Datasheet for BI-3231
BI-3231 is a synthetic organic molecule designed for high potency and selectivity against

HSD17B13.
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Property Value

Formal Name

1-[[5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-

thiadiazol-2-yl]methyl]-3-ethyl-5-methyl-

2,4(1H,3H)-pyrimidinedione

CAS Number 2894848-07-6

Molecular Formula C₁₆H₁₄F₂N₄O₃S

Molecular Weight 380.4 g/mol

Purity ≥98%

Formulation A solid

SMILES
O=C(N(CC)C(C(C)=C1)=O)N1CC2=NN=C(C3=

C(F)C(O)=C(F)C=C3)S2

InChI Key XKDHFIPNTTUSIA-UHFFFAOYSA-N

Solubility Concentration

DMSO

Sparingly Soluble (1-10 mg/ml)[1]; 125 mg/mL

(ultrasonic and warming to 60°C)[2]; 76

mg/mL[3]

In Vivo Formulations
≥ 2.08 mg/mL in 10% DMSO >> 40% PEG300

>> 5% Tween-80 >> 45% saline[2]

≥ 2.08 mg/mL in 10% DMSO >> 90% (20%

SBE-β-CD in saline)[2]

≥ 2.08 mg/mL in 10% DMSO >> 90% corn oil[2]

Storage and Stability Conditions

Powder -20°C for 3 years

In Solvent -80°C for 6 months; -20°C for 1 month[2][4]
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Biological Activity and In Vitro Pharmacology of BI-
3231
BI-3231 is a highly potent inhibitor of both human and mouse HSD17B13. Its binding to the

enzyme is notably dependent on the presence of the cofactor NAD+.

Parameter Human HSD17B13 Mouse HSD17B13 Notes

IC₅₀ 1 nM[3][4] 13 nM[4][5]

Kᵢ 0.7 nM[3]

Cellular IC₅₀ (HEK

cells)
11 ± 5 nM

Mode of Inhibition
Uncompetitive with

respect to NAD+

Binding of BI-3231 to

HSD17B13 is

dependent on the

presence of NAD+.[6]

Selectivity
>10 µM against

HSD17B11

Shows good

selectivity against the

closest homolog,

HSD17B11, and a

panel of 44 other

receptors.

In Vivo Pharmacokinetics of BI-3231
Pharmacokinetic studies in rodents have been conducted to evaluate the in vivo properties of

BI-3231.
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Species Route Key Findings

Mouse IV/PO

Characterized by a biphasic

and rapid plasma clearance

that exceeded hepatic blood

flow and a low oral

bioavailability of 10%.

Subcutaneous dosing

significantly increased

bioavailability.[5]

Rat IV

Showed a characteristic

biphasic and rapid plasma

clearance. Biliary excretion of

the parent compound and its

glucuronide was a major

contributor to clearance.[7]

Signaling Pathways and Mechanism of Action
HSD17B13 is integrated into key metabolic and inflammatory signaling pathways in the liver. Its

expression is regulated by the Liver X Receptor α (LXRα) via the sterol regulatory element-

binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[4][8] HSD17B13 is thought

to contribute to the accumulation of lipid droplets in hepatocytes. Inhibition of HSD17B13 with

BI-3231 has been shown to reduce triglyceride accumulation and lipotoxic effects in

hepatocytes, suggesting a therapeutic potential in steatotic liver disease.[9][10]

Recent evidence also suggests a role for HSD17B13 in inflammation through the Platelet-

Activating Factor (PAF) / STAT3 signaling pathway. HSD17B13 may promote the biosynthesis

of PAF, which in turn can activate STAT3 signaling and promote leukocyte adhesion,

contributing to liver inflammation.[11]
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HSD17B13 signaling in hepatic lipid metabolism and inflammation.

Experimental Protocols
Detailed experimental protocols are crucial for the characterization of HSD17B13 inhibitors.

Below are generalized methodologies for key assays.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant

HSD17B13.

Principle: The assay measures the conversion of a substrate (e.g., 17β-estradiol) to its

product (estrone) by HSD17B13, which is coupled to the reduction of NAD+ to NADH. The

production of NADH can be monitored by luminescence.
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Materials:

Purified recombinant human HSD17B13 protein.

Substrate: 17β-estradiol.

Cofactor: NAD+.

Assay buffer.

Test compound (BI-3231) at various concentrations.

Detection reagent (e.g., NAD-Glo™ Assay kit).

384-well microtiter plates.

Procedure:

Prepare serial dilutions of BI-3231 in DMSO and spot onto the microtiter plates.

Add a solution of recombinant HSD17B13 protein to each well and incubate briefly.

Initiate the enzymatic reaction by adding a mixture of 17β-estradiol and NAD+.

Allow the reaction to proceed at a controlled temperature for a specific duration.

Stop the reaction and add the NADH detection reagent.

Measure the luminescence signal using a plate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration of BI-3231 relative to DMSO

controls.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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This assay evaluates the inhibitory activity of a compound in a cellular context.

Principle: HEK293 cells overexpressing HSD17B13 are treated with a substrate, and the

formation of the product is measured in the presence of the inhibitor.

Materials:

HEK293 cells stably or transiently expressing human HSD17B13.

Cell culture medium and reagents.

Substrate (e.g., a suitable lipid substrate).

Test compound (BI-3231) at various concentrations.

Lysis buffer.

Procedure:

Seed the HSD17B13-expressing HEK293 cells in culture plates.

Treat the cells with varying concentrations of BI-3231 for a defined period.

Add the substrate to the cells and incubate to allow for enzymatic conversion.

Wash the cells and lyse them to release intracellular contents.

Quantify the amount of product formed in the cell lysates using a suitable analytical

method, such as LC-MS/MS.

Data Analysis:

Determine the concentration-dependent inhibition of product formation.

Calculate the cellular IC₅₀ value by fitting the data to a dose-response curve.

The following diagram illustrates a typical workflow for the discovery and characterization of an

HSD17B13 inhibitor like BI-3231.
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Workflow for the discovery and characterization of BI-3231.

Conclusion
BI-3231 is a potent, selective, and well-characterized inhibitor of HSD17B13, making it an

invaluable tool for investigating the role of this enzyme in liver physiology and disease. The

comprehensive data available for BI-3231, from its chemical properties to its in vivo
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pharmacokinetics, provides a solid foundation for its use in preclinical research aimed at

validating HSD17B13 as a therapeutic target for NAFLD and other chronic liver conditions. The

detailed experimental protocols and pathway diagrams presented in this guide offer a

framework for researchers and drug development professionals working in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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